(RS)-2-Amino-2-(4-fluoro-2-trifluoromethyl-phenyl)-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(RS)-2-Amino-2-(4-fluoro-2-trifluoromethyl-phenyl)-ethanol is a chemical compound with a complex structure that includes both amino and fluoro groups
Vorbereitungsmethoden
The synthesis of (RS)-2-Amino-2-(4-fluoro-2-trifluoromethyl-phenyl)-ethanol typically involves multiple steps. One common synthetic route starts with the preparation of 4-fluoro-2-(trifluoromethyl)phenyl isocyanate . This intermediate can then be reacted with appropriate reagents under controlled conditions to yield the desired amino alcohol. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .
Analyse Chemischer Reaktionen
(RS)-2-Amino-2-(4-fluoro-2-trifluoromethyl-phenyl)-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or fluoro groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(RS)-2-Amino-2-(4-fluoro-2-trifluoromethyl-phenyl)-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (RS)-2-Amino-2-(4-fluoro-2-trifluoromethyl-phenyl)-ethanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (RS)-2-Amino-2-(4-fluoro-2-trifluoromethyl-phenyl)-ethanol include:
4-Fluoro-2-(trifluoromethyl)phenyl isocyanate: Used as an intermediate in the synthesis of various nitrogen-containing compounds.
4-Fluoro-2-(trifluoromethyl)phenol: Another fluorinated compound with different functional groups and applications.
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Similar in structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of amino and fluoro groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9F4NO |
---|---|
Molekulargewicht |
223.17 g/mol |
IUPAC-Name |
2-amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2 |
InChI-Schlüssel |
XMNMWIYSKPEFOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.